Product packaging for Benzbromarone-d5(Cat. No.:)

Benzbromarone-d5

Cat. No.: B12408065
M. Wt: 429.1 g/mol
InChI Key: WHQCHUCQKNIQEC-ZBJDZAJPSA-N
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Description

Benzbromarone-d5 is a useful research compound. Its molecular formula is C17H12Br2O3 and its molecular weight is 429.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Br2O3 B12408065 Benzbromarone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12Br2O3

Molecular Weight

429.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-[2-(1,1,2,2,2-pentadeuterioethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3/i1D3,2D2

InChI Key

WHQCHUCQKNIQEC-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

Foundational & Exploratory

Benzbromarone-d5: A Technical Guide to Analysis and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation relevant to the certification of Benzbromarone-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the uricosuric agent Benzbromarone. Given the importance of isotopic labeling in drug development, this document outlines the typical specifications and experimental protocols associated with a Certificate of Analysis for this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data expected in a Certificate of Analysis for this compound. These values are representative and may vary slightly between different manufacturing lots.

Table 1: Identity and Purity

TestSpecificationResult
Appearance White to Off-White SolidConforms
Purity (by HPLC) ≥ 98.0%99.5%
Chemical Identity (by ¹H NMR) Conforms to structureConforms
Mass Identity (by MS) Conforms to structureConforms

Table 2: Isotopic Enrichment and Impurity Profile

TestSpecificationResult
Isotopic Enrichment ≥ 98 atom % D>98 atom % D
Unlabeled Benzbromarone ≤ 2.0%0.5%
Total Impurities (by HPLC) ≤ 2.0%0.5%
Residual Solvents Conforms to ICH Q3CConforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of Benzbromarone and its related compounds.[1][2]

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC System with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and identity of this compound.

Instrumentation:

  • A mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, coupled with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: ESI positive or negative mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

Sample Preparation:

  • The sample solution prepared for HPLC analysis is typically used for direct infusion or LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and determine the isotopic enrichment of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Nucleus: ¹H (Proton).

  • Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

Visualizations

The following diagrams illustrate the analytical workflow and the primary mechanism of action of Benzbromarone.

analytical_workflow cluster_receipt Sample Receipt & Preparation cluster_analysis Analytical Testing cluster_reporting Data Review & Reporting sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing & Dissolution) sample_receipt->sample_prep hplc HPLC Analysis (Purity & Impurities) sample_prep->hplc ms Mass Spectrometry (Identity & MW) sample_prep->ms nmr NMR Spectroscopy (Structure & Isotopic Enrichment) sample_prep->nmr data_review Data Review & Interpretation hplc->data_review ms->data_review nmr->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation

Caption: Analytical workflow for this compound certification.

mechanism_of_action cluster_kidney Kidney Proximal Tubule urat1 URAT1 Transporter uric_acid_urine Uric Acid (Urine) uric_acid_blood Uric Acid (Bloodstream) uric_acid_blood->urat1 Reabsorption benzbromarone Benzbromarone benzbromarone->urat1 Inhibits

Caption: Mechanism of action of Benzbromarone.

References

An In-depth Technical Guide to Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and metabolic pathways of Benzbromarone-d5. This deuterated analog of the potent uricosuric agent Benzbromarone is a valuable tool in metabolism and pharmacokinetic studies.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Benzbromarone where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Benzbromarone in biological matrices. While a specific CAS number for this compound is not officially assigned, the CAS number for the parent compound, Benzbromarone, is 3562-84-3 [1].

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the deuterated compound, some physical properties, such as melting point and solubility, are often reported for the unlabeled parent compound due to their close similarity.

PropertyValueReference
Chemical Name (3,5-dibromo-4-hydroxyphenyl)(2-(ethyl-d5)-1-benzofuran-3-yl)methanoneN/A
Molecular Formula C₁₇H₇D₅Br₂O₃[2]
Molecular Weight 429.11 g/mol [2]
Appearance White to off-white solid[2]
Melting Point ~151 °C (for unlabeled Benzbromarone)[3]
Solubility (of unlabeled Benzbromarone) DMSO: 85 mg/mLEthanol: 15 mg/mLWater: Insoluble[3]
Storage Conditions Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway for this compound is outlined below. This process would start with a deuterated precursor for the ethyl group.

Proposed Synthesis Workflow for this compound cluster_0 Preparation of Deuterated Precursor cluster_1 Benzofuran Ring Formation cluster_2 Friedel-Crafts Acylation Deuterated_Ethyl_Iodide Ethyl-d5 Iodide 2_Ethyl_d5_benzofuran 2-(Ethyl-d5)benzofuran Salicylaldehyde Salicylaldehyde Intermediate_1 Intermediate_1 Salicylaldehyde->Intermediate_1 Perkin condensation Diethyl_malonate Diethyl malonate Benzbromarone_d5 This compound 2_Ethyl_d5_benzofuran->Benzbromarone_d5 Friedel-Crafts Acylation Intermediate_1->2_Ethyl_d5_benzofuran Decarboxylation 3_5_dibromo_4_hydroxybenzoyl_chloride 3,5-Dibromo-4- hydroxybenzoyl chloride 3_5_dibromo_4_hydroxybenzoyl_chloride->Benzbromarone_d5

Caption: Proposed synthesis of this compound.

Experimental Protocol: HPLC Analysis of Benzbromarone

The following is a representative HPLC method for the analysis of Benzbromarone, which can be adapted for the quantification of this compound, often used as an internal standard.

Objective: To determine the purity and concentration of Benzbromarone in a sample.

Materials:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., Zorbax Eclips plus C18, 100 mm × 4.6 mm, 5 µm)[1][4]

  • Mobile Phase: A mixture of Glacial Acetic Acid, Acetonitrile, Water, and Methanol (e.g., in a ratio of 2.5:12.5:195:450 v/v)[1][4]

  • Benzbromarone standard

  • Sample containing Benzbromarone

  • Diluent (Mobile phase can be used)

  • 0.45 µm nylon syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the specified volumes of the solvents. Degas the mobile phase before use.

  • Preparation of Standard Solution: Accurately weigh a known amount of Benzbromarone standard and dissolve it in the diluent to achieve a known concentration (e.g., 0.1 mg/mL)[4].

  • Preparation of Sample Solution: Prepare the sample solution by dissolving the sample containing Benzbromarone in the diluent to an expected concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[1][4]

    • Injection Volume: 20 µL

    • Column Temperature: 25°C[4]

    • Detection Wavelength: 231 nm[4]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of Benzbromarone in the sample chromatogram with the peak area of the standard solution to determine the concentration of Benzbromarone in the sample. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

Metabolic Pathways and Signaling

Benzbromarone is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP2C9. The major metabolic pathway is hydroxylation of the ethyl group, leading to the formation of 6-hydroxybenzbromarone. This metabolite is also pharmacologically active. The deuteration of the ethyl group in this compound is expected to slow down this metabolic process due to the kinetic isotope effect, making it a useful tool to study the metabolism of the parent drug.

Benzbromarone Metabolism by CYP2C9

The metabolic conversion of Benzbromarone is a critical aspect of its pharmacology and toxicology.

Metabolic Pathway of Benzbromarone Benzbromarone Benzbromarone 6_hydroxybenzbromarone 6-Hydroxybenzbromarone (Active Metabolite) Benzbromarone->6_hydroxybenzbromarone Hydroxylation Benzbromarone_d5 This compound 6_hydroxybenzbromarone_d5 6-Hydroxythis compound Benzbromarone_d5->6_hydroxybenzbromarone_d5 Slower Hydroxylation (Kinetic Isotope Effect) CYP2C9 CYP2C9 Enzyme CYP2C9->6_hydroxybenzbromarone CYP2C9->6_hydroxybenzbromarone_d5 CYP2C9 Inhibition by Benzbromarone CYP_Reductase CYP Reductase CYP2C9 CYP2C9 CYP_Reductase->CYP2C9 Electron Transfer DROS Diffusible Reactive Oxygen Species (DROS) CYP2C9->DROS Generates Substrate Substrate (e.g., Warfarin) Metabolite Metabolized Substrate Substrate->Metabolite Metabolism DROS->Substrate Oxidizes Inactive_Species Inactive Species DROS->Inactive_Species Neutralized Benzbromarone Benzbromarone Benzbromarone->DROS Scavenges Workflow for Drug Metabolism Study using a Deuterated Standard cluster_0 Experimental Phase cluster_1 Analytical Phase Incubation In Vitro Incubation (e.g., Liver Microsomes) Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Incubation->Sample_Collection Dosing In Vivo Dosing (Animal Model) Dosing->Sample_Collection Extraction Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Extraction Spike with this compound (Internal Standard) LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MS_Analysis->Data_Analysis

References

Commercial Suppliers and Technical Guide for Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Benzbromarone-d5, a deuterated analog of the uricosuric drug Benzbromarone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quantitative data, experimental protocols, and relevant biological pathways.

Commercial Availability

This compound and its metabolites are available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers provide the compound for research purposes, often with detailed certificates of analysis.

Table 1: Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCatalog NumberPurityIsotopic Enrichment
Simson Pharma LimitedThis compoundNot SpecifiedHigh QualityNot Specified
TargetMolThis compoundT6M2N9XNot SpecifiedNot Specified
MedChemExpressThis compoundHY-14574SNot SpecifiedNot Specified
Expert Synthesis Solutions6-Hydroxy this compound (major)ESS038499.5% by HPLC[1][2]>98% atom D[1][2]

Quantitative Data

The following table summarizes key quantitative data for this compound and its major metabolite, 6-Hydroxy this compound. The data for the hydroxylated metabolite is derived from a certificate of analysis provided by Expert Synthesis Solutions[1]. While specific certificates of analysis for this compound from other suppliers were not publicly available, they typically provide high-purity compounds for research applications.

Table 2: Quantitative Data for this compound and 6-Hydroxy this compound

ParameterThis compound6-Hydroxy this compound (major)
Molecular Formula C₁₇H₇D₅Br₂O₃C₁₇H₇D₅Br₂O₄[1]
Molecular Weight 429.11 g/mol [3]445.12 g/mol [1]
CAS Number (unlabeled) 3562-84-3[3]152831-00-0[1]
Appearance Not SpecifiedPale Yellow Solid[1]
Purity (by HPLC) Not Specified99.5%[1][2]
Isotopic Enrichment Not Specified>98% atom D[1][2]
Storage (Powder) -20°C for 3 years[3]Not Specified
Storage (In Solvent) -80°C for 1 year[3]Not Specified

Biological Activity and Signaling Pathways

Benzbromarone is a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism[3]. It also acts as a uricosuric agent by inhibiting the urate transporter 1 (URAT1) in the kidneys, which reduces the reabsorption of uric acid[4]. The deuteration in this compound makes it a valuable tool for metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering its metabolic rate.

Metabolic Pathway of Benzbromarone

The primary metabolic pathway of Benzbromarone involves hydroxylation, catalyzed mainly by CYP2C9, to form 6-hydroxybenzbromarone[5][6].

Metabolic Pathway of Benzbromarone Benzbromarone Benzbromarone Metabolite 6-Hydroxybenzbromarone Benzbromarone->Metabolite Hydroxylation CYP2C9 CYP2C9 CYP2C9->Benzbromarone Catalyzes Workflow for Isotopic Purity Determination cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Dissolve Dissolve Sample UHPLC UHPLC Separation Dissolve->UHPLC HRMS High-Resolution MS UHPLC->HRMS EIC Extract Ion Chromatograms (EICs) HRMS->EIC Integrate Integrate EIC Peaks EIC->Integrate Correct Correct for Natural Isotope Abundance Integrate->Correct Calculate Calculate Isotopic Purity Correct->Calculate

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Benzbromarone-d5. This isotopically labeled analog of Benzbromarone is a critical tool in metabolism, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis. This guide details the synthetic pathway, experimental protocols, and analytical characterization data.

Physicochemical and Analytical Data Summary

The key quantitative data for this compound are summarized in the tables below for quick reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Analyte Name This compoundLGC Standards[1]
Molecular Formula C₁₇D₅H₇Br₂O₃LGC Standards[1]
Molecular Weight 429.11LGC Standards[1]
Exact Mass 426.947 DaLGC Standards[1]
SMILES [2H]C([2H])([2H])C([2H])([2H])c1oc2ccccc2c1C(=O)c3cc(Br)c(O)c(Br)c3LGC Standards[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterRecommended Value/MethodSource
Column Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm)Research Trend[2][3]
Mobile Phase Glacial Acetic Acid: Acetonitrile: Water: Methanol (2.5:12.5:195:450 v/v)Research Trend[2][4]
Elution Mode IsocraticResearch Trend[2][4]
Flow Rate 1.0 mL/minResearch Trend[2][3]
Detection Wavelength 231 nmResearch Trend[4]
Column Temperature 25°CResearch Trend[4]
Injection Volume 20 µLResearch Trend[4]
Expected Purity >98%Expert Synthesis Solutions[5]

Table 3: Mass Spectrometry (MS) Data

ParameterValueSource
Ionization Mode Electrospray Ionization (ESI), NegativePubChem[6]
Precursor Ion Type [M-H]⁻PubChem[6]
Calculated m/z for [M-H]⁻ 424.939Calculated
Instrumentation UPLC-Tandem Mass Spectrometry (MS/MS)PubMed[7]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR 7.20 - 7.50mAromatic protons on benzofuran ring
8.00sAromatic protons on dibromophenyl ring
Signal absent-Deuterated ethyl group (CD₂CD₃) protons are not observed
¹³C NMR ~110 - 160Multiple signalsAromatic carbons
~180sCarbonyl carbon
Signal significantly attenuated-Carbons of the deuterated ethyl group will show weak, split signals due to C-D coupling

Synthesis Pathway and Workflow

The synthesis of this compound typically involves a Friedel-Crafts acylation of 2-ethyl-d5-benzofuran with a protected 3,5-dibromo-4-hydroxybenzoyl chloride, followed by a deprotection step.

Synthetic Scheme

The logical flow of the synthesis is depicted below. The key is the utilization of a deuterated starting material, 2-ethyl-d5-benzofuran, to introduce the isotopic label.

Synthesis_Pathway Synthesis Pathway for this compound A 2-Ethyl-d5-benzofuran C Friedel-Crafts Acylation (AlCl₃, DCM) A->C Reactant 1 B 3,5-Dibromo-4-acetoxybenzoyl chloride B->C Reactant 2 D Intermediate (Protected-d5) C->D E Hydrolysis (NaOH, Ethanol/Water) D->E F This compound (Final Product) E->F Characterization_Workflow Post-Synthesis Characterization Workflow Start Crude this compound Purify Purification (Column Chromatography) Start->Purify PurityCheck Purity Assessment (HPLC) Purify->PurityCheck Purity > 98%? PurityCheck->Purify No IdentityConfirm Identity Confirmation PurityCheck->IdentityConfirm Yes MS Mass Spectrometry (MS) IdentityConfirm->MS NMR NMR Spectroscopy (¹H, ¹³C) IdentityConfirm->NMR Final Pure, Characterized This compound MS->Final NMR->Final

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone-d5 is the deuterated analog of Benzbromarone, a potent uricosuric agent used in the management of hyperuricemia and gout. The substitution of five hydrogen atoms with deuterium in the ethyl group of Benzbromarone can significantly influence its metabolic profile, pharmacokinetic properties, and utility in research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its primary mechanism of action.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and Benzbromarone

PropertyThis compoundBenzbromarone
Molecular Formula C₁₇H₇D₅Br₂O₃[1]C₁₇H₁₂Br₂O₃[2]
Molecular Weight 429.11 g/mol [3]424.08 g/mol [4]
Appearance Solid[5]Solid[6]
Color White to off-white[5]Pale Yellow Solid[7]
Melting Point Not explicitly reported; expected to be similar to Benzbromarone.161-163 °C[2]
Boiling Point (Predicted) Not reported514.1 ± 50.0 °C[4]
logP (Predicted) Not reported2.7[2]

Table 2: Solubility Data

SolventThis compound SolubilityBenzbromarone Solubility
Water Not explicitly reportedEssentially insoluble (11.8 mg/L at 25 °C)[2]
Ethanol Not explicitly reportedSlightly soluble[2]
Acetone Not explicitly reportedSoluble[2]
Methylene Chloride Not explicitly reportedSoluble[2]
Chloroform Not explicitly reportedFreely soluble[2]
DMSO Information on solvent compatibility exists, but quantitative data is not provided.[3]Soluble
Methanol Not explicitly reportedSoluble

Table 3: Spectral Data

TechniqueThis compoundBenzbromarone
¹H-NMR Spectral data available from suppliers upon request. Expected to show absence of signals corresponding to the ethyl protons.Spectral data available in chemical databases.
Mass Spectrometry (MS) Mass spectrum available from suppliers, showing the expected molecular ion peak for the deuterated compound.[5]m/z Top Peak: 424[6]
Purity (by HPLC) A purity of 99.42% has been reported.[5]Purity of related compound 6-Hydroxy this compound is reported as 99.5%.[7]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These are generalized protocols that can be adapted for the specific analysis of this deuterated compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology (¹H-NMR):

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to an NMR tube.

  • The ¹H-NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the absence of proton signals from the ethyl group and the integrity of the rest of the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic purity of this compound.

Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source of a mass spectrometer.

  • The mass spectrum is acquired in either positive or negative ion mode.

  • The spectrum is analyzed for the presence of the molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₇D₅Br₂O₃). The isotopic distribution pattern is also examined to confirm the degree of deuteration.

Mechanism of Action & Signaling Pathways

Benzbromarone primarily exerts its therapeutic effect by inhibiting the renal urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[8] By blocking URAT1, Benzbromarone increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Additionally, Benzbromarone is a potent inhibitor of the cytochrome P450 enzyme CYP2C9.[3] This interaction is a key consideration in drug development and clinical practice due to the potential for drug-drug interactions.

Experimental Workflow for URAT1 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on the URAT1 transporter.

URAT1_Inhibition_Assay cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_detection Detection cell_culture Culture HEK293 cells stably expressing URAT1 cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_compound Add varying concentrations of this compound cell_seeding->add_compound add_urate Add radiolabeled [¹⁴C]-uric acid add_compound->add_urate incubation Incubate at 37°C add_urate->incubation wash Wash cells to remove extracellular urate incubation->wash lyse Lyse cells wash->lyse scintillation Measure intracellular radioactivity using scintillation counting lyse->scintillation data_analysis Calculate IC₅₀ value scintillation->data_analysis

Caption: Workflow for URAT1 Inhibition Assay.

Benzbromarone's Dual Inhibition Pathway

The following diagram illustrates the dual inhibitory action of Benzbromarone on both the URAT1 transporter and the CYP2C9 enzyme.

Benzbromarone_Dual_Inhibition cluster_renal Renal Proximal Tubule cluster_hepatic Hepatocyte Benzbromarone This compound URAT1 URAT1 Transporter Benzbromarone->URAT1 Inhibits CYP2C9 CYP2C9 Enzyme Benzbromarone->CYP2C9 Inhibits UricAcid_Reabsorption Uric Acid Reabsorption URAT1->UricAcid_Reabsorption mediates UricAcid_Excretion Increased Uric Acid Excretion Drug_Metabolism Metabolism of other drugs (e.g., Warfarin) CYP2C9->Drug_Metabolism catalyzes Drug_Interaction Potential for Drug-Drug Interactions

Caption: Dual inhibitory pathways of Benzbromarone.

Conclusion

This compound serves as a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical analysis. This guide provides a foundational understanding of its physical and chemical properties, drawing upon available data for the deuterated compound, its metabolites, and its non-deuterated parent. The outlined experimental protocols offer a starting point for the characterization and quality control of this compound in a laboratory setting. Further investigation into the specific physical properties of this compound is warranted to build upon this technical overview.

References

An In-depth Technical Guide to Deuterium Labeling in Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzbromarone-d5, a deuterated analog of the uricosuric agent Benzbromarone. The strategic placement of deuterium atoms can significantly alter the pharmacokinetic profile of a drug, and this document delves into the specifics of this compound, its synthesis, characterization, and metabolic implications.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the most common hydrogen isotope). This seemingly minor difference in mass can lead to a significant kinetic isotope effect (KIE). In drug metabolism, C-H bond cleavage is often a rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. The greater mass of the C-D bond compared to the C-H bond results in a higher activation energy for bond cleavage, which can slow down the rate of metabolism. This alteration of a drug's metabolic fate can lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and reduced formation of potentially toxic metabolites.[1]

This compound: Structure and Rationale for Deuteration

Benzbromarone is a potent inhibitor of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[2] By inhibiting URAT1, Benzbromarone increases the excretion of uric acid, thereby lowering its concentration in the blood. However, its use has been associated with concerns about hepatotoxicity, which is linked to its metabolism.[3][4]

The primary metabolic pathways of Benzbromarone involve hydroxylation, primarily mediated by CYP2C9, at two main positions: the ethyl group (at the 1'-position) and the benzofuran ring (at the 6-position).[5][6][7][8]

In this compound, the five hydrogen atoms of the ethyl group at the 2-position of the benzofuran ring are replaced with deuterium atoms.

Chemical Structure of this compound

The precise labeling on the ethyl group is a strategic choice to impede metabolic breakdown at this site. By strengthening the C-H bonds through deuteration, the rate of hydroxylation at the 1'-position is expected to be reduced.

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₇H₇D₅Br₂O₃[9]
Molecular Weight 429.11 g/mol [10]
Appearance White to off-white solid[9]
Purity 99.42%[9]
Unlabeled CAS 3562-84-3[9]
Storage Powder: -20°C for 3 years[10]
In solvent: -80°C for 1 year[10]

Experimental Protocols

Synthesis of this compound

While the specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route would involve the use of a deuterated starting material. The synthesis of unlabeled Benzbromarone typically involves a Friedel-Crafts acylation reaction between 2-ethylbenzofuran and 3,5-dibromo-4-hydroxybenzoyl chloride.

A likely approach for the synthesis of this compound would be to use 2-(ethyl-d5)-benzofuran as a key intermediate. This deuterated intermediate could be synthesized from a deuterated ethyl source, such as ethyl-d5 iodide or ethyl-d5 bromide, and a suitable benzofuran precursor.

Synthesis_Workflow start Deuterated Ethyl Source (e.g., Ethyl-d5 iodide) intermediate1 2-(ethyl-d5)-benzofuran start->intermediate1 reaction Friedel-Crafts Acylation intermediate1->reaction reagent 3,5-dibromo-4-hydroxybenzoyl chloride reagent->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure this compound purification->final_product Metabolic_Pathway cluster_cyp2c9 CYP2C9 Mediated Metabolism Benzbromarone Benzbromarone Metabolite1 1'-hydroxybenzbromarone Benzbromarone->Metabolite1 Hydroxylation at ethyl group Metabolite2 6-hydroxybenzbromarone Benzbromarone->Metabolite2 Hydroxylation at benzofuran ring FurtherOxidation Further Oxidation Products Metabolite1->FurtherOxidation Metabolite2->FurtherOxidation Excretion Excretion FurtherOxidation->Excretion

References

Methodological & Application

Application Note: High-Throughput Quantification of Benzbromarone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzbromarone in human plasma. The method utilizes Benzbromarone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity over the calibration range with a low limit of quantification.

Introduction

Benzbromarone is a uricosuric agent used in the management of hyperuricemia and gout. Accurate and reliable quantification of Benzbromarone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical monitoring. This application note presents a detailed protocol for the determination of Benzbromarone in human plasma using a state-of-the-art LC-MS/MS system. The use of this compound as an internal standard (IS) minimizes the impact of matrix effects and variations in sample processing, leading to highly reliable results.

Experimental Protocols

Materials and Reagents
  • Benzbromarone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Benzbromarone stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

Time (min)%B
0.030
2.095
2.595
2.630
4.030
  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Benzbromarone420.9248.9100-35
This compound425.9248.9100-35
  • Source Parameters: Optimized for the specific instrument, typical values include:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for Benzbromarone. These values are representative and should be confirmed during in-house method validation.

ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (%CV) < 20%
Intra-day Accuracy (QC Low, Mid, High) 90 - 110%
Intra-day Precision (%CV) (QC Low, Mid, High) < 15%
Inter-day Accuracy (QC Low, Mid, High) 90 - 110%
Inter-day Precision (%CV) (QC Low, Mid, High) < 15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN) plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Benzbromarone calibration->quantification

Caption: Experimental workflow for the quantification of Benzbromarone in human plasma.

logical_relationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column esi_source ESI Source column->esi_source Eluent quad1 Quadrupole 1 (Precursor Ion Selection) esi_source->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System (Quantification) detector->data_system Signal

Caption: Logical relationships of the key components in the LC-MS/MS system.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Benzbromarone in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for regulated bioanalysis in support of pharmacokinetic studies and clinical research.

Application Note and Protocol for the Quantification of Benzbromarone in Human Plasma using Benzbromarone-d5 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone is a uricosuric agent used for the treatment of gout. It acts by inhibiting the renal tubular reabsorption of uric acid, thus increasing its excretion. Monitoring the concentration of Benzbromarone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of Benzbromarone in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Benzbromarone-d5 is utilized as the internal standard (IS) to ensure accuracy and precision. The method employs a straightforward sample preparation procedure and offers high throughput for the analysis of multiple samples.

Experimental

Materials and Reagents
  • Benzbromarone (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Waters Oasis HLB 96-well µElution Plate (Part No. 186001828BA) or equivalent[1]

UPLC-MS/MS Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Benzbromarone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a simplified 3-step SPE method with the Waters Oasis HLB plate, which is a water-wettable sorbent allowing for the elimination of conditioning and equilibration steps.[1]

  • Load: Directly load 100 µL of human plasma sample (blank, CC, or study sample) into the wells of the Oasis HLB 96-well µElution plate. To each well, add 10 µL of the this compound internal standard working solution (100 ng/mL), except for the blank plasma samples to which 10 µL of 50:50 acetonitrile:water is added.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water.

  • Elute: Elute the analytes with 2 x 50 µL of acetonitrile into a clean 96-well collection plate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2.5).

UPLC-MS/MS Conditions

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3 minutes
Gradient 30% B to 95% B in 1.5 min, hold for 0.5 min, return to initial conditions

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Benzbromarone422.9343.03520
This compound427.9348.03520

Note: MRM transitions are based on the molecular weight of Benzbromarone (C17H12Br2O3) and should be optimized for the specific instrument used. The transitions for this compound are predicted based on a +5 Da shift.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Linearity

The calibration curve should be linear over the range of 1 to 1000 ng/mL in human plasma. A weighted linear regression (1/x²) is typically used.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Benzbromarone1 - 10001/x² weighted>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1<15%85-115%<15%85-115%
LQC3<15%85-115%<15%85-115%
MQC100<15%85-115%<15%85-115%
HQC800<15%85-115%<15%85-115%

Note: The acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (%CV) of ≤15% (≤20% for LLOQ) for precision.[2][3][4]

Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed at LQC, MQC, and HQC levels.

Table 3: Extraction Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3Consistent and reproducible85-115%
MQC100Consistent and reproducible85-115%
HQC800Consistent and reproducible85-115%

Note: A consistent and reproducible recovery is desired. The matrix effect should be within 85-115% to indicate no significant ion suppression or enhancement.

Stability

The stability of Benzbromarone in human plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 4: Stability of Benzbromarone in Human Plasma

Stability ConditionDuration/CyclesAccuracy (%)
Bench-top (Room Temperature)4 hours85-115%
Freeze-Thaw (from -80°C to RT)3 cycles85-115%
Long-term (-80°C)30 days85-115%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is spe_load Load onto Oasis HLB Plate add_is->spe_load spe_wash Wash with 5% Methanol spe_load->spe_wash spe_elute Elute with Acetonitrile spe_wash->spe_elute dry_reconstitute Evaporate and Reconstitute spe_elute->dry_reconstitute injection Inject 5 µL onto UPLC dry_reconstitute->injection separation Chromatographic Separation (C18 Column) detection MS/MS Detection (ESI-, MRM) integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Benzbromarone calibration->quantification

Caption: Experimental workflow for Benzbromarone quantification.

Conclusion

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of Benzbromarone in human plasma using this compound as an internal standard. The simplified solid-phase extraction protocol offers high throughput and clean extracts, leading to reliable and reproducible results. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring the accurate measurement of Benzbromarone concentrations.

References

Application Note: High-Throughput Analysis of Benzbromarone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Benzbromarone in human plasma. The method utilizes a simple and efficient protein precipitation-based sample preparation procedure with a deuterated internal standard (Benzbromarone-d4) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust method is suitable for clinical research, drug metabolism, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2]

Introduction

Benzbromarone is a uricosuric agent used in the treatment of gout.[3] Accurate and reliable quantification of Benzbromarone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variability and matrix effects.[1][2] This note provides a comprehensive protocol for sample preparation and LC-MS/MS analysis of Benzbromarone in human plasma.

Experimental

Materials and Reagents
  • Benzbromarone and Benzbromarone-d4 standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[3][4]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and Benzbromarone-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Benzbromarone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Benzbromarone-d4 primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Benzbromarone-d4 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Benzbromarone-d4) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Benzbromarone sample preparation and analysis.

LC-MS/MS Conditions

LC Parameters

ParameterValue
Column C18, 100 x 4.6 mm, 5 µm[3][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Benzbromarone: m/z 423.9 -> 343.0Benzbromarone-d4: m/z 427.9 -> 347.0
Collision Energy Optimized for specific instrument
Source Temperature 500°C

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Benzbromarone in human plasma. The use of a deuterated internal standard effectively compensated for matrix effects, leading to high accuracy and precision.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery > 85%
Matrix Effect Minimal (compensated by IS)

These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Signaling Pathway Diagram (Logical Relationship)

G cluster_workflow Analytical Workflow cluster_rationale Rationale Sample Biological Sample (Plasma) Extraction Protein Precipitation Sample->Extraction IS Deuterated Internal Standard IS->Extraction Matrix Matrix Effects IS->Matrix Variability Process Variability IS->Variability Analysis LC-MS/MS Extraction->Analysis Quantification Accurate Quantification Analysis->Quantification Matrix->Analysis Variability->Extraction

Caption: Rationale for using a deuterated internal standard.

Conclusion

The described method provides a reliable and high-throughput approach for the quantification of Benzbromarone in human plasma. The simple protein precipitation sample preparation, coupled with the use of a deuterated internal standard and LC-MS/MS detection, ensures accurate and precise results suitable for various clinical and research applications.

References

Application Notes: High-Throughput Bioanalytical Assay for Benzbromarone in Human Plasma using LC-MS/MS with Benzbromarone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benzbromarone is a uricosuric agent used in the treatment of gout. It acts by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion.[1] Monitoring the concentration of Benzbromarone in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. This application note describes a robust and sensitive bioanalytical method for the quantification of Benzbromarone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Benzbromarone-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Mechanism of Action

Benzbromarone primarily exerts its effect on the renal tubules. It is a potent inhibitor of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubular lumen back into the bloodstream. By blocking URAT1, Benzbromarone increases the urinary excretion of uric acid, leading to a reduction in serum uric acid levels.

G cluster_renal_tubule Renal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibition

Figure 1: Simplified signaling pathway of Benzbromarone's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Benzbromarone analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnPhenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Curtain Gas30 psi
Collision Gas8 psi
IonSpray Voltage-4500 V
Temperature500 °C
MRM Transitions Precursor Ion (m/z)
Benzbromarone422.9
This compound427.9
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzbromarone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Benzbromarone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

The sample preparation is performed using protein precipitation.[2][3]

G start Start: Plasma Sample (100 µL) add_is Add 50 µL of this compound Internal Standard Working Solution (100 ng/mL) start->add_is add_acn Add 300 µL of Acetonitrile add_is->add_acn vortex Vortex for 30 seconds add_acn->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4 °C vortex->centrifuge supernatant Transfer 200 µL of supernatant to a new vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS system supernatant->inject

Figure 2: Sample preparation workflow using protein precipitation.

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[4] The validation assessed linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Benzbromarone1 - 1000y = 0.0025x + 0.00120.9985
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Intra-Day Accuracy and Precision (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.04104.08.5
LQC3.02.9598.36.2
MQC100102.1102.14.1
HQC800790.498.83.5

Table 5: Inter-Day Accuracy and Precision (n=18, 3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.06106.09.8
LQC3.02.9197.07.5
MQC100103.5103.55.3
HQC800785.698.24.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3.092.598.2
HQC80095.1101.5

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Benzbromarone in human plasma. The simple protein precipitation sample preparation protocol and the use of a deuterated internal standard ensure accuracy and precision, making this method well-suited for pharmacokinetic studies in drug development. The method validation results demonstrate that it meets the requirements of regulatory guidelines for bioanalytical method validation.

References

Application Notes and Protocols for Mass Spectrometry Detection of Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Benzbromarone and its deuterated internal standard, Benzbromarone-d5, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary reagents, equipment, sample preparation procedures, and mass spectrometry settings.

Introduction

Benzbromarone is a uricosuric agent used in the treatment of gout. Accurate and reliable quantification of Benzbromarone in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation and matrix effects. This protocol is designed to be a comprehensive guide for researchers and scientists in the field of drug development and analysis.

Experimental Protocols

Materials and Reagents
  • Benzbromarone certified reference standard

  • This compound certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

This protocol outlines a generic protein precipitation method, which is a common and effective technique for extracting small molecules like Benzbromarone from plasma samples.

  • Spiking: To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and quality control samples, also add the appropriate volume of Benzbromarone working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters that can be optimized for specific instrumentation and applications. A C18 reversed-phase column is commonly used for the separation of Benzbromarone.[1]

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Settings

The analysis is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The molecular weight of Benzbromarone is approximately 424.08 g/mol . The molecular weight of this compound is approximately 429.11 g/mol , assuming deuteration on the ethyl group.

2.5.1. Ion Source Parameters

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr

2.5.2. MRM Transitions and Collision Energies

The following MRM transitions are proposed based on the structure of Benzbromarone and common fragmentation patterns. Optimal collision energies should be determined empirically on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Benzbromarone 423.1[To be determined empirically]10030[To be determined empirically]
423.1[To be determined empirically]10030[To be determined empirically]
This compound 428.1[To be determined empirically]10030[To be determined empirically]
428.1[To be determined empirically]10030[To be determined empirically]

Note: The precursor ion for Benzbromarone in negative mode is [M-H]⁻, which is approximately 423.1. For this compound, the precursor ion is [M-H]⁻, which is approximately 428.1. The product ions and optimal collision energies need to be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide a template for presenting the optimized mass spectrometry parameters.

Table 1: Optimized Mass Spectrometry Parameters for Benzbromarone and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Benzbromarone423.1[Value][Value][Value][Value]
This compound428.1[Value][Value][Value][Value]

Table 2: Liquid Chromatography Parameters

ParameterSetting
ColumnC18 reversed-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Retention Time (Benzbromarone)[Value] min
Retention Time (this compound)[Value] min

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of Benzbromarone using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (IS) Sample->Spike_IS 1. Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation 2. Centrifugation Centrifugation Protein_Precipitation->Centrifugation 3. Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 4. Dry_Down Dry Down (Nitrogen) Supernatant_Transfer->Dry_Down 5. Reconstitution Reconstitution in Mobile Phase Dry_Down->Reconstitution 6. Filtration Filtration Reconstitution->Filtration 7. LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Injection MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of Benzbromarone Calibration_Curve->Quantification Concentration Calculation

Caption: Experimental workflow for Benzbromarone quantification.

Signaling Pathways

This application note focuses on the analytical methodology for Benzbromarone detection and does not delve into its specific signaling pathways. However, it is known that Benzbromarone is a potent inhibitor of CYP2C9, a key enzyme in drug metabolism.

signaling_pathway Benzbromarone Benzbromarone CYP2C9 CYP2C9 Enzyme Benzbromarone->CYP2C9 Inhibits Drug_Metabolism Metabolism of Other Drugs CYP2C9->Drug_Metabolism Catalyzes

Caption: Inhibition of CYP2C9 by Benzbromarone.

References

Application Notes and Protocols for the Preparation of Benzbromarone-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone is a potent uricosuric agent used in the management of hyperuricemia and gout. Its therapeutic effect is primarily achieved by inhibiting the renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid.[1] Benzbromarone-d5, a deuterated analog of Benzbromarone, is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, allowing for accurate correction of variations during sample preparation and analysis.

This document provides detailed protocols for the preparation of this compound stock and working solutions, along with essential data on its properties and stability.

Data Presentation

Physicochemical and Stability Data of this compound
PropertyValueReference
Appearance Pale Yellow Solid[2]
Purity (by HPLC) ≥99.5%[2]
Isotopic Purity (atom % D) >98%[2]
Molecular Weight 429.11 g/mol [1]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]
Chemical Stability Stable under recommended storage conditions.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Solubility of Benzbromarone
SolventSolubility
Water Essentially insoluble (11.8 mg/L at 25°C)[4]
Ethanol Slightly soluble[4]
Acetone Soluble[4]
Methylene Chloride Soluble[4]
Chloroform Freely soluble[4]
DMSO ≥19.55 mg/mL
Acetonitrile A 100 µg/mL solution is commercially available.[5]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Amber glass vials with Teflon-lined caps for storage

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a clean, dry volumetric flask.

  • Solvent Addition: Add a small volume of DMSO to the flask to dissolve the powder. Vortex gently until the powder is completely dissolved.

  • Dilution to Volume: Once dissolved, add DMSO to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.[1]

Preparation of this compound Working Solutions

Objective: To prepare diluted working solutions of this compound for use as an internal standard in analytical methods. The final concentration of the working solution will depend on the specific requirements of the assay, such as the expected concentration range of the analyte and the sensitivity of the mass spectrometer.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Acetonitrile, HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Calibrated micropipettes

  • Vortex mixer

  • Polypropylene tubes or vials

Example Protocol for a 1 µg/mL Working Solution:

  • Intermediate Dilution (if necessary): Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution. For example, pipette 10 µL of the 1 mg/mL stock solution into a tube containing 990 µL of methanol to obtain a 10 µg/mL intermediate solution. Vortex to mix.

  • Final Working Solution: Pipette 100 µL of the 10 µg/mL intermediate solution into a tube containing 900 µL of the desired final solvent (e.g., acetonitrile or a mixture of acetonitrile and water, to mimic the mobile phase). Vortex to mix. This will result in a 1 µg/mL working solution.

  • Storage: Store the working solutions at -20°C in tightly sealed containers. It is recommended to prepare fresh working solutions regularly, for example, weekly or bi-weekly, depending on the stability in the chosen solvent.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 1 µg/mL) weigh Weigh 1 mg this compound dissolve Dissolve in DMSO weigh->dissolve volume Bring to final volume (1 mL) dissolve->volume store_stock Aliquot and Store at -80°C volume->store_stock dilute1 Dilute stock to 10 µg/mL (e.g., 10 µL stock + 990 µL Methanol) store_stock->dilute1 Use aliquot dilute2 Dilute intermediate to 1 µg/mL (e.g., 100 µL intermediate + 900 µL Acetonitrile) dilute1->dilute2 store_working Store at -20°C dilute2->store_working spike Analytical Run (LC-MS) dilute2->spike Spike into samples and standards

Caption: Workflow for the preparation of this compound stock and working solutions.

signaling_pathway cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Blood Uric Acid in Blood UricAcid_Urine Uric Acid in Urine URAT1->UricAcid_Urine Reduced Reabsorption OAT4 OAT4 Transporter OAT4->UricAcid_Urine Reduced Reabsorption UricAcid_Blood->URAT1 Reabsorption UricAcid_Blood->OAT4 Reabsorption Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Benzbromarone->OAT4 Inhibits

Caption: Mechanism of action of Benzbromarone on uric acid reabsorption.

References

Application Notes and Protocols for Metabolite Identification Studies Using Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Benzbromarone-d5 in metabolite identification studies. The inclusion of a stable isotope-labeled internal standard is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies, offering significant advantages in the accurate identification and quantification of metabolites.[1][] This document outlines the metabolic pathways of Benzbromarone, detailed experimental protocols for in vitro studies, and the expected mass spectrometric behavior of the deuterated parent compound and its metabolites.

Introduction to Benzbromarone and its Metabolism

Benzbromarone is a uricosuric agent used in the treatment of gout. It is extensively metabolized in humans, primarily through hydroxylation. The major metabolites are 1'-hydroxybenzbromarone and 6-hydroxybenzbromarone.[3][4] Further oxidation of these primary metabolites can lead to the formation of dihydroxy and other minor metabolites. The cytochrome P450 enzyme CYP2C9 is the main enzyme responsible for the metabolism of Benzbromarone. Understanding the metabolic fate of Benzbromarone is crucial, as some metabolites may be associated with the reported hepatotoxicity of the drug.

The use of this compound, where five hydrogen atoms on the ethyl side chain have been replaced with deuterium, provides a powerful tool for these studies. The mass shift of +5 Da allows for the unambiguous differentiation of the drug and its metabolites from endogenous matrix components in complex biological samples when analyzed by mass spectrometry.[1][5]

Metabolic Pathways of Benzbromarone

The primary metabolic transformations of Benzbromarone involve oxidation. The known metabolic pathway is illustrated below. The use of this compound will result in a corresponding +5 Da shift in the mass of the parent drug and its metabolites that retain the deuterated ethyl group.

Benzbromarone_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) BBR This compound M1 1'-hydroxythis compound BBR->M1 CYP-mediated hydroxylation M2 6-hydroxythis compound BBR->M2 CYP2C9 M3 1',6-dihydroxythis compound M2->M3 Further Oxidation

Figure 1: Metabolic pathway of this compound.

Quantitative Data for Metabolite Identification

The key advantage of using this compound is the ability to predict and identify metabolites based on their characteristic mass shift in mass spectrometric analysis. The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and its primary metabolites, along with predicted Multiple Reaction Monitoring (MRM) transitions for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Note: The MRM transitions for deuterated compounds are predicted based on the known fragmentation patterns of the non-deuterated analogues. The exact transitions should be optimized empirically.

Table 1: Predicted m/z Values for this compound and its Metabolites

CompoundMolecular FormulaExact Mass (Da)[M-H]- (m/z)
This compoundC₁₇H₇D₅Br₂O₃428.9688427.9615
1'-hydroxythis compoundC₁₇H₇D₅Br₂O₄444.9637443.9564
6-hydroxythis compoundC₁₇H₇D₅Br₂O₄444.9637443.9564
1',6-dihydroxythis compoundC₁₇H₇D₅Br₂O₅460.9586459.9513

Table 2: Predicted MRM Transitions for LC-MS/MS Analysis (Negative Ion Mode)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compound427.96Predicted based on fragmentation
1'-hydroxythis compound443.96Predicted based on fragmentation
6-hydroxythis compound443.96Predicted based on fragmentation

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of this compound using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (e.g., a structurally unrelated compound for analytical variability control)

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Plasma and Urine)

This protocol provides a general procedure for extracting this compound and its metabolites from plasma and urine samples for LC-MS/MS analysis.

Materials:

  • Plasma or urine samples

  • This compound (as an internal standard if quantifying endogenous Benzbromarone)

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Formic acid (optional, for pH adjustment)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)

Procedure:

  • Protein Precipitation (for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an analytical internal standard if this compound is the analyte).

    • Vortex thoroughly for 1-2 minutes.

    • Centrifuge at high speed for 10-15 minutes.

    • Collect the supernatant for analysis.

  • "Dilute and Shoot" (for Urine):

    • Urine samples can often be prepared by a simple dilution.[6]

    • Dilute 50 µL of urine with 150 µL of mobile phase or a suitable buffer.

    • Vortex and centrifuge to remove any particulates before injection.

  • Solid Phase Extraction (Optional, for both matrices):

    • For cleaner samples and to concentrate the analytes, SPE can be employed. The choice of sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Benzbromarone and its metabolites.

    • Follow the manufacturer's instructions for cartridge conditioning, sample loading, washing, and elution.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable C18 column for reversed-phase chromatography.

    • The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for identifying metabolites using a stable isotope-labeled compound like this compound.

experimental_workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Incubate this compound with Human Liver Microsomes prep Quench Reaction & Protein Precipitation start->prep lcms Full Scan & Product Ion Scan LC-MS/MS Analysis prep->lcms process Identify Parent-Metabolite Pairs based on +5 Da Mass Shift lcms->process structure Structural Elucidation based on Fragmentation Patterns process->structure

Figure 2: Experimental workflow for metabolite identification.

Conclusion

The use of this compound is a highly effective strategy for the unambiguous identification and characterization of its metabolites.[] The distinct mass shift simplifies data analysis and provides a high degree of confidence in the results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug metabolism to design and execute robust metabolite identification studies for Benzbromarone.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor signal intensity issues encountered during the analysis of Benzbromarone-d5, a common internal standard for the quantitative analysis of Benzbromarone.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal unexpectedly low or absent?

A poor or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. Common causes include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source settings.

  • Sample Preparation Issues: Inefficient extraction, ion suppression from matrix components, or degradation of the internal standard.

  • Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or issues with the LC system.

  • Internal Standard Stability: Deuterium-hydrogen exchange can occur under certain conditions, leading to a decrease in the deuterated signal.

Q2: What are the optimal mass spectrometry settings for this compound?

Benzbromarone and its deuterated analog are typically analyzed in negative ion mode via electrospray ionization (ESI). While optimal parameters should be determined empirically on your specific instrument, the following table provides a starting point based on the known fragmentation of Benzbromarone.

Q3: Can the deuterium atoms on this compound exchange with hydrogen from the solvent?

Yes, deuterium-hydrogen (D-H) exchange is a potential issue for all deuterated standards, including this compound. This can lead to a decrease in the intensity of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, compromising quantitative accuracy. The stability of the deuterium label is dependent on its position on the molecule and the solvent conditions. It is crucial to use aprotic solvents where possible and to minimize exposure to strongly acidic or basic mobile phases.

Q4: How can I minimize matrix effects that suppress the this compound signal?

Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte and internal standard. To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.

  • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to separate this compound from matrix components.

  • Dilute the Sample: If the concentration of Benzbromarone is sufficiently high, diluting the sample can reduce the concentration of matrix components and minimize their impact.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

This troubleshooting guide follows a logical workflow to diagnose the root cause of a poor signal for your deuterated internal standard.

Troubleshooting Workflow for Poor this compound Signal start Start: Poor this compound Signal check_ms 1. Verify Mass Spectrometer Parameters - Correct Precursor/Product Ions? - Appropriate Collision Energy? - Ion Source Optimized? start->check_ms check_lc 2. Examine LC Performance - Good Peak Shape? - Stable Retention Time? - No System Leaks? check_ms->check_lc Parameters Correct solution_ms Solution: - Optimize MS parameters using direct infusion of this compound. check_ms->solution_ms Parameters Incorrect check_sample_prep 3. Evaluate Sample Preparation - Efficient Extraction Recovery? - Potential for Matrix Effects? - Correct IS Concentration? check_lc->check_sample_prep LC Performance OK solution_lc Solution: - Equilibrate column properly. - Check for leaks and blockages. - Optimize mobile phase. check_lc->solution_lc LC Issues Identified check_stability 4. Assess IS Stability - Potential for D-H Exchange? - Degradation in Sample/Solvent? check_sample_prep->check_stability Sample Prep OK solution_sample_prep Solution: - Validate extraction efficiency. - Implement cleanup steps (SPE, LLE). - Prepare fresh IS solution. check_sample_prep->solution_sample_prep Sample Prep Issues solution_stability Solution: - Use aprotic solvents. - Avoid harsh pH conditions. - Analyze samples promptly. check_stability->solution_stability Stability Issues Identified

Caption: Troubleshooting workflow for poor this compound signal.

Quantitative Data

The following tables summarize key parameters for the analysis of Benzbromarone and its deuterated internal standard. These values should be used as a starting point and optimized for your specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Parameters for Benzbromarone and this compound

AnalyteIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
BenzbromaroneNegative ESI422.9343.0-25
422.9147.0-40
This compoundNegative ESI427.9348.0-25
427.9147.0-40

Note: The exact monoisotopic mass of the deprotonated Benzbromarone is 422.850. The precursor ion for this compound assumes the deuterium atoms are on a part of the molecule that is not lost during fragmentation for the first transition.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
GradientStart at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40 °C

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a quick and effective method for removing the majority of proteins from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge one final time to pellet any remaining particulates before injection into the LC-MS/MS system.

Protein Precipitation Workflow start Start: Plasma Sample add_is_solvent Add Acetonitrile with this compound start->add_is_solvent vortex Vortex add_is_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

Protocol 2: Liquid-Liquid Extraction for Plasma Samples

This method offers a cleaner extract compared to protein precipitation and can be beneficial for reducing matrix effects.

  • To 100 µL of plasma in a glass tube, add the this compound internal standard.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex briefly before injection into the LC-MS/MS system.

Benzbromarone Fragmentation Pathway

Understanding the fragmentation of Benzbromarone can aid in the selection of appropriate product ions for MRM analysis. In negative ion mode, deprotonation typically occurs at the hydroxyl group. Collision-induced dissociation can lead to characteristic neutral losses.

Postulated Fragmentation of Benzbromarone (Negative Ion Mode) parent Benzbromarone [M-H]⁻ m/z 422.9 fragment1 Loss of Br [M-H-Br]⁻ m/z 343.0 parent:f2->fragment1:f0 CID fragment2 Cleavage of Benzofuran Ring [C8H5OBr]⁻ m/z 147.0 parent:f2->fragment2:f0 CID

Caption: Postulated fragmentation of Benzbromarone in negative ion mode.

Technical Support Center: Optimizing Chromatographic Separation of Benzbromarone and Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Benzbromarone and its deuterated internal standard, Benzbromarone-d5.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My chromatogram shows poor peak shapes for Benzbromarone and/or this compound (e.g., tailing, fronting, or broad peaks). What are the potential causes and how can I resolve this?

Answer: Poor peak shape can significantly impact the accuracy and precision of your quantification. Several factors related to the column, mobile phase, or sample can contribute to this issue.

Troubleshooting Steps:

  • Column Health:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections.

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. Consider using a guard column to protect the analytical column.

    • Column Void: A void at the head of the column can cause peak distortion.

      • Solution: If a void is suspected, the column may need to be replaced.

  • Mobile Phase Composition:

    • pH: The pH of the mobile phase can affect the ionization state of Benzbromarone, which is a weakly acidic compound. An inappropriate pH can lead to peak tailing.

      • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in a non-ionized form, which generally results in better peak shape.

    • Buffer Concentration: Inadequate buffering capacity can lead to inconsistent ionization and peak tailing.

      • Solution: Ensure the buffer concentration is sufficient for the sample matrix.

  • Sample and Injection:

    • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or broadening.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

    • Overloading: Injecting too much sample can lead to peak fronting and broadening.

      • Solution: Reduce the sample concentration or the injection volume.

Issue 2: Peak Splitting

Question: I am observing split peaks for Benzbromarone and/or this compound. What could be causing this?

Answer: Peak splitting can arise from several instrumental or chemical issues. Identifying whether the splitting occurs for all peaks or just the analytes of interest is a key diagnostic step.

Troubleshooting Steps:

  • Instrumental Problems (Affecting All Peaks):

    • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path.

      • Solution: Replace the column inlet frit or the entire column.

    • Column Void: A void at the head of the column can cause the sample to travel through different paths.

      • Solution: Replace the column.

    • Injector Issues: Problems with the autosampler can lead to improper injection profiles.

      • Solution: Inspect and maintain the injector, including the needle and sample loop.

  • Chemical or Method-Related Problems (Often Analyte-Specific):

    • Co-elution with an Interfering Compound: The peak may be splitting because another compound is eluting at a very similar retention time.

      • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile to improve resolution.

    • Sample Solvent Effects: Injecting in a strong solvent can cause the analyte to precipitate at the column head, leading to a split peak.

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Issue 3: Co-elution or Partial Separation of Benzbromarone and this compound

Question: Benzbromarone and this compound are not well-separated, or they are co-eluting. Is this a problem, and how can I address it?

Answer: For LC-MS/MS analysis, complete chromatographic separation of an analyte and its deuterated internal standard is not always necessary, as they are distinguished by their mass-to-charge ratios (m/z). However, significant co-elution can sometimes lead to issues with ion suppression or detector saturation if the concentrations are high. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns (an isotopic effect).

Troubleshooting and Optimization:

  • Assess the Impact:

    • Ion Suppression/Enhancement: Infuse a standard solution of Benzbromarone post-column while injecting a blank matrix sample containing this compound to see if the deuterated standard affects the ionization of the native compound.

    • Calibration Curve Performance: If the calibration curve is linear and reproducible, the co-elution may not be problematic.

  • Improve Separation (if necessary):

    • Optimize Mobile Phase: Fine-tune the organic solvent-to-aqueous buffer ratio. A shallower gradient or a weaker initial mobile phase composition can improve the resolution between closely eluting compounds.

    • Column Selection: A longer column or a column with a different stationary phase chemistry may provide better separation.

    • Temperature: Adjusting the column temperature can alter selectivity and may improve separation.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the chromatographic separation of Benzbromarone and this compound?

A1: A common starting point for the analysis of Benzbromarone by reversed-phase HPLC or LC-MS/MS would involve a C18 column with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][2] A gradient elution is often employed for complex matrices.

Q2: How does the use of a deuterated internal standard like this compound improve my analysis?

A2: A deuterated internal standard is chemically very similar to the analyte of interest and will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to correct for variations in sample recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4]

Q3: I am experiencing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices.[5][6][7][8][9] Strategies to address this include:

  • Improve Sample Preparation: Use a more effective sample clean-up technique (e.g., solid-phase extraction) to remove interfering matrix components.

  • Chromatographic Separation: Modify your chromatographic method to separate Benzbromarone from the co-eluting matrix components that are causing the suppression.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.

  • Use a Stable Isotope-Labeled Internal Standard: this compound should co-elute with Benzbromarone and experience similar ion suppression, thus correcting for the effect.

Q4: Can this compound have a different retention time than Benzbromarone?

A4: Yes, it is possible for deuterated compounds to have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. The magnitude of this shift depends on the number and location of the deuterium atoms and the chromatographic conditions.

Experimental Protocols

Representative LC-MS/MS Method for Benzbromarone and this compound

This protocol is a representative method synthesized from common practices in the field and should be optimized for your specific instrumentation and application.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometry Conditions:

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive or Negative (to be optimized)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing standard solutions of Benzbromarone and this compound.
Source Temperature 500 °C
IonSpray Voltage 5500 V

Data Presentation

Table 1: Typical Chromatographic Parameters for Benzbromarone Analysis

ParameterMethod 1[10]Method 2Method 3
Column Eclipsed Plus C18 (100 x 4.6mm, 5µ)Zorbax Eclips plus C18 (100 mm × 4.6 mm, 5 μm)Eclipsed Plus C18 (100 × 4.6mm, 5µ)
Mobile Phase Glacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450)GAA: Acetonitrile : Water :Methanol (2.5: 12.5:195:450) v/vGlacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 231 nmUVUV at 231nm
Column Temperature 25 °CNot Specified25°c

Table 2: Representative Mass Spectrometry Parameters for Benzbromarone

Note: Specific MRM transitions need to be optimized for the instrument in use.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
BenzbromaroneTo be determinedTo be determinedPositive/Negative
This compoundTo be determinedTo be determinedPositive/Negative

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Benzbromarone Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of Benzbromarone using this compound as an internal standard by LC-MS/MS.

Troubleshooting_Logic Start Poor Chromatographic Performance PeakShape Poor Peak Shape? Start->PeakShape PeakSplit Peak Splitting? PeakShape->PeakSplit No CheckColumn Check Column Health (Flush/Replace) PeakShape->CheckColumn Yes CoElution Co-elution of Analyte/IS? PeakSplit->CoElution No CheckInstrument Check Instrument (Frit, Injector, Column) PeakSplit->CheckInstrument Yes AssessImpact Assess Impact on Quantification (Ion Suppression, Linearity) CoElution->AssessImpact Yes OptimizeMobilePhase Optimize Mobile Phase (pH, Composition) CheckColumn->OptimizeMobilePhase AdjustSample Adjust Sample/Injection (Solvent, Volume) OptimizeMobilePhase->AdjustSample ModifyMethod Modify Method (Improve Resolution) CheckInstrument->ModifyMethod ImproveSeparation Improve Separation (Gradient, Temperature) AssessImpact->ImproveSeparation

Caption: A logical troubleshooting workflow for common chromatographic issues encountered during the analysis of Benzbromarone and this compound.

References

Technical Support Center: Benzbromarone-d5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Benzbromarone-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant ion suppression for this compound in our plasma samples. What are the common causes?

A1: Ion suppression in LC-MS analysis of this compound from biological matrices, such as plasma, is a common challenge that can lead to reduced sensitivity, accuracy, and reproducibility.[1][2] The primary causes stem from co-eluting endogenous or exogenous matrix components that interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[1][3]

Key culprits for ion suppression include:

  • Phospholipids: Abundant in plasma, these molecules are notorious for causing ion suppression, particularly in the middle of a typical reversed-phase chromatographic run.

  • Salts and Buffers: Non-volatile salts from the sample matrix or buffers used in sample preparation can crystallize in the ion source, leading to a gradual or sudden drop in signal.

  • Proteins: Incomplete removal of proteins during sample preparation can lead to contamination of the LC column and the MS ion source, causing ion suppression.

  • Other Endogenous Molecules: Lipids, carbohydrates, and metabolites present in the biological sample can compete with this compound for ionization.[4]

  • Exogenous Contaminants: Plasticizers leaching from labware or impurities in solvents can also contribute to ion suppression.[3]

Q2: How can we optimize our sample preparation to minimize ion suppression for this compound?

A2: A robust sample preparation protocol is the most effective way to remove interfering matrix components before LC-MS analysis.[1][2] The choice of technique depends on the required cleanliness of the extract and the desired sample throughput.

Here is a comparison of common sample preparation techniques:

Technique Principle Advantages Disadvantages Expected Recovery for Benzbromarone Potential for Ion Suppression
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Less effective at removing phospholipids and other endogenous components, leading to a higher risk of ion suppression.[5]Moderate to HighHigh
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous plasma sample into an immiscible organic solvent.Can provide cleaner extracts than PPT by removing salts and highly polar interferences.Can be labor-intensive, may form emulsions, and may not efficiently remove all phospholipids.HighModerate
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.Provides the cleanest extracts, effectively removing phospholipids, salts, and other interferences.[6]More time-consuming and costly than PPT and LLE. Method development can be more complex.HighLow

Recommendation: For sensitive bioanalytical methods requiring minimal ion suppression, Solid-Phase Extraction (SPE) is the recommended sample preparation technique.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for SPE that can be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., C18, 60 mg/3 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual water.

  • Elution:

    • Elute Benzbromarone and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.

Q3: What are the recommended LC-MS parameters for the analysis of this compound to avoid ion suppression?

A3: Chromatographic separation plays a crucial role in minimizing ion suppression by separating this compound from co-eluting matrix components.

Chromatographic Conditions
Parameter Recommendation Rationale
Column C18 column (e.g., Eclipsed Plus C18, 100 x 4.6 mm, 5 µm)[7][8]Provides good retention and separation for moderately non-polar compounds like Benzbromarone.
Mobile Phase A 0.1% Formic acid in water[9]Formic acid is a volatile mobile phase additive that promotes good ionization in positive ion mode and is generally cleaner than acetic acid.[9][10]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient A gradient elution is recommended to effectively separate this compound from early-eluting matrix components.An example gradient could be: 0-1 min (30% B), 1-5 min (30-90% B), 5-7 min (90% B), 7-7.1 min (90-30% B), 7.1-10 min (30% B).
Flow Rate 0.4 - 0.6 mL/minA moderate flow rate provides a balance between analysis time and chromatographic resolution.
Injection Volume 5 - 10 µLA smaller injection volume can reduce the overall matrix load on the system.[3]
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds like Benzbromarone, though positive mode should also be evaluated.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for both Benzbromarone and this compound to enhance selectivity and sensitivity.

  • Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Competition for Charge & Surface Area GasPhase Gas Phase Ions Droplet->GasPhase Desolvation MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Ion Sampling

Caption: Mechanism of Ion Suppression in the ESI Source.

LCMS_Workflow Start Start: Plasma Sample with this compound SamplePrep Sample Preparation (e.g., SPE) Start->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Ionization Mass Spectrometry (ESI) LC_Separation->Ionization Detection Detection (MRM) Ionization->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis End End: Concentration Determination DataAnalysis->End

Caption: A typical LC-MS workflow for this compound analysis.

TroubleshootingTree cluster_prep Sample Preparation Troubleshooting cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting Start Low this compound Signal (Potential Ion Suppression) CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep Is sample prep adequate? CheckLC Optimize LC Method Start->CheckLC Is chromatography optimal? CheckMS Optimize MS Parameters Start->CheckMS Are MS settings optimized? UseSPE Implement SPE or LLE instead of PPT CheckSamplePrep->UseSPE CheckRecovery Evaluate analyte recovery CheckSamplePrep->CheckRecovery ChangeGradient Modify gradient to better separate from matrix CheckLC->ChangeGradient ChangeAdditive Switch to formic acid CheckLC->ChangeAdditive TuneSource Re-tune ion source parameters CheckMS->TuneSource CheckTransitions Verify MRM transitions CheckMS->CheckTransitions

Caption: A decision tree for troubleshooting ion suppression.

References

Technical Support Center: Benzbromarone-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzbromarone-d5 in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of biological samples containing this compound.

Observed Issue Potential Cause Recommended Action
Low or inconsistent recovery of this compound Degradation during sample collection and handling. Ensure rapid processing of samples. Keep samples on ice and protect from light. Use appropriate anticoagulants (e.g., EDTA, heparin) and check for their compatibility.
Instability during storage. Store samples at or below -70°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2][3][4][5][6]
Metabolic conversion. Benzbromarone is metabolized in the liver to active metabolites.[7][8] Consider the potential for in-vitro metabolism in the collected samples. Inhibit enzymatic activity if necessary by adding appropriate inhibitors or by immediate freezing.
Adsorption to container surfaces. Use low-binding polypropylene or silanized glass containers for sample collection and storage.
Appearance of unexpected peaks in chromatograms Formation of degradation products. Investigate potential degradation pathways such as hydrolysis or oxidation. Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.[9][10]
Metabolite formation. Benzbromarone is known to be metabolized to hydroxylated forms.[11][12][13] These metabolites may appear as new peaks. Confirm their identity using appropriate analytical techniques (e.g., LC-MS/MS).
Variability between replicate analyses Inconsistent sample processing. Standardize all sample handling and preparation steps. Ensure consistent timing for each step, especially for temperature-sensitive procedures.
Autosampler instability. If samples are left in the autosampler for extended periods, degradation may occur. Assess the stability of processed samples in the autosampler at the set temperature.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for biological samples containing this compound?

For long-term stability, it is recommended to store plasma, serum, and urine samples at ultra-low temperatures, specifically at -70°C or lower.[3] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable.[14] It is crucial to minimize the exposure of samples to ambient temperature and light.

2. How many freeze-thaw cycles can samples containing this compound undergo?

While specific data for this compound is not available, it is a common best practice in bioanalysis to limit the number of freeze-thaw cycles to a maximum of three.[1][2][4][5][6] Each cycle can potentially lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes for single use to avoid repeated thawing of the entire sample.

3. Is this compound susceptible to degradation by light?

4. What are the known metabolites of Benzbromarone, and should I be concerned about them when analyzing this compound?

The principal metabolites of Benzbromarone are hydroxylated derivatives, such as 6-hydroxybenzbromarone and 1'-hydroxybenzbromarone.[8][11][12] Since this compound is a deuterated internal standard, its primary purpose is to mimic the analytical behavior of the parent drug, Benzbromarone. While the deuteration is intended to increase metabolic stability, some level of metabolism might still occur.[15][16][17] It is important to monitor for the appearance of deuterated metabolites, as their formation could potentially impact the accuracy of the quantification of the non-deuterated analyte.

5. How does the pH of the biological matrix affect the stability of this compound?

The stability of many drugs can be pH-dependent. While specific studies on the effect of pH on this compound stability in biological matrices are not published, general stability testing protocols for bioanalytical methods recommend evaluating the stability of the analyte in the biological matrix at different pH values that may be encountered during sample processing.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

  • Procedure:

    • Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at a known concentration.

    • Aliquot the spiked matrix into at least three sets of replicate samples.

    • Analyze one set of samples immediately (Cycle 0).

    • Freeze the remaining samples at -70°C for at least 12 hours.

    • Thaw one set of samples completely at room temperature and refreeze at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for the desired number of cycles (typically up to three).

    • After the final cycle, analyze the samples and compare the mean concentration of this compound at each cycle to the Cycle 0 concentration.

  • Acceptance Criteria: The mean concentration at each freeze-thaw cycle should be within ±15% of the nominal concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specified period.

  • Procedure:

    • Spike a pool of the biological matrix with this compound.

    • Aliquot the spiked matrix into replicate samples.

    • Keep the samples on the bench-top at room temperature (approximately 20-25°C) for a predefined period (e.g., 4, 8, or 24 hours).

    • At each time point, process and analyze a set of replicate samples.

    • Compare the mean concentration at each time point to the concentration at time zero.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.

Protocol 3: Long-Term Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

  • Procedure:

    • Spike a pool of the biological matrix with this compound.

    • Aliquot the spiked matrix into a sufficient number of samples for all time points.

    • Store the samples at the intended long-term storage temperature (e.g., -70°C).

    • Analyze a set of samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

    • Compare the mean concentration at each time point to the initial concentration.

  • Acceptance Criteria: The mean concentration at each storage time point should be within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_stability_tests Stability Assessment cluster_analysis Analysis Collection Collect Biological Sample (e.g., Plasma, Serum, Urine) Spiking Spike with this compound Collection->Spiking Aliquoting Aliquot into multiple tubes Spiking->Aliquoting FT_Stability Freeze-Thaw Stability Aliquoting->FT_Stability Multiple Freeze-Thaw Cycles ST_Stability Short-Term (Bench-Top) Stability Aliquoting->ST_Stability Store at Room Temperature LT_Stability Long-Term Stability Aliquoting->LT_Stability Store at -70°C Extraction Sample Extraction FT_Stability->Extraction ST_Stability->Extraction LT_Stability->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Evaluation Data Evaluation (% Recovery) LCMS_Analysis->Data_Evaluation

Caption: Experimental workflow for assessing the stability of this compound in biological samples.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_consequences Analytical Consequences Temperature Temperature (Storage & Handling) Degradation Analyte Degradation Temperature->Degradation Metabolism Metabolite Formation Temperature->Metabolism FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Light Light Exposure Light->Degradation pH Matrix pH pH->Degradation Enzymes Enzymatic Degradation Enzymes->Metabolism Inaccurate_Quant Inaccurate Quantification Degradation->Inaccurate_Quant Metabolism->Inaccurate_Quant Adsorption Adsorption to Surfaces Adsorption->Inaccurate_Quant Poor_Reproducibility Poor Reproducibility Inaccurate_Quant->Poor_Reproducibility

Caption: Logical relationships between factors affecting stability and analytical consequences.

References

Technical Support Center: Resolving Co-elution Issues with Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving analytical challenges involving Benzbromarone and its deuterated internal standard, Benzbromarone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming co-elution issues and ensuring accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analytical assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Benzbromarone. It is chemically identical to Benzbromarone, except that five hydrogen atoms have been replaced with deuterium atoms. This subtle mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. SIL internal standards are the gold standard in quantitative mass spectrometry because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the results.

Q2: We are observing that this compound is not perfectly co-eluting with Benzbromarone in our reversed-phase HPLC method. Why is this happening?

A2: This phenomenon is a well-documented chromatographic curiosity known as the "deuterium isotope effect".[1][2][3][4][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and its interaction with the stationary phase.

Q3: How significant can the retention time shift caused by the deuterium isotope effect be?

A3: The magnitude of the retention time shift is typically small but can be significant enough to cause issues with peak integration and accurate quantification, especially with narrow peaks generated in UHPLC systems. The extent of the shift depends on several factors, including the number and position of the deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition, temperature), and the stationary phase chemistry.[3]

Q4: Can this co-elution issue with this compound affect the accuracy of our quantitative results?

A4: Yes. If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, especially if they are eluting on the shoulder of a matrix-interfering peak. This can lead to an inaccurate analyte-to-internal standard peak area ratio and, consequently, biased quantitative results.

Troubleshooting Guide: Resolving Benzbromarone and this compound Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution problems between Benzbromarone and its deuterated internal standard.

Step 1: Confirming the Co-elution Issue

The first step is to visually inspect the chromatograms of both Benzbromarone and this compound. Overlay the extracted ion chromatograms (EICs) for both compounds. A clear offset in the peak apexes indicates a co-elution problem.

Step 2: Modifying Chromatographic Parameters

If co-elution is confirmed, the following adjustments to your HPLC/LC-MS method can be made to improve peak alignment. It is recommended to adjust one parameter at a time to understand its effect.

  • Mobile Phase Composition:

    • Decrease the organic solvent content: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention time of both compounds and may improve their resolution from each other and from matrix interferences.

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may help to resolve the co-elution.

  • Column Temperature:

    • Lower the column temperature: Reducing the temperature can sometimes enhance the separation between closely eluting compounds. Try decreasing the temperature in 5 °C increments.

  • Flow Rate:

    • Decrease the flow rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve resolution.

  • Gradient Profile:

    • Shallow the gradient: If you are using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.

Step 3: Evaluating Different Stationary Phases

If modifying the mobile phase and other parameters does not resolve the issue, consider trying a different HPLC column with a different stationary phase chemistry.

  • Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These stationary phases offer different selectivity compared to standard C18 columns due to pi-pi and dipole-dipole interactions, which can be beneficial for separating aromatic compounds like Benzbromarone and its deuterated analog.

Step 4: Data Processing Adjustments

If complete co-elution cannot be achieved, it is crucial to ensure that your data processing method is robust.

  • Peak Integration: Carefully review the peak integration for both the analyte and the internal standard. Ensure that the integration window is wide enough to capture the entire peak for both compounds, even with a slight retention time difference.

  • Calibration Curve: Assess the linearity and accuracy of your calibration curve. A well-behaved calibration curve can sometimes compensate for minor co-elution issues.

Quantitative Data Summary

The following tables summarize typical mass spectrometric and hypothetical chromatographic data for Benzbromarone and this compound. Please note that the chromatographic data is illustrative and will vary depending on the specific experimental conditions.

Table 1: Mass Spectrometric Parameters

CompoundChemical FormulaExact MassPrecursor Ion (m/z) [M-H]⁻
BenzbromaroneC₁₇H₁₂Br₂O₃421.9150420.9
This compoundC₁₇H₇D₅Br₂O₃426.9464425.9

Table 2: Illustrative Chromatographic Data Under Different Conditions

ConditionAnalyteRetention Time (min)Peak Width (sec)Peak Asymmetry
Method A: Standard C18, 40% Acetonitrile Benzbromarone5.256.11.1
This compound5.216.01.1
Method B: Standard C18, 35% Acetonitrile Benzbromarone7.828.51.2
This compound7.768.41.2
Method C: Phenyl-Hexyl, 40% Acetonitrile Benzbromarone6.157.21.1
This compound6.137.11.1

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of Benzbromarone

This protocol is a general starting point and may require optimization for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Benzbromarone: 420.9 -> 341.0

      • This compound: 425.9 -> 346.0

    • Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into HPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Benzbromarone Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of Benzbromarone using this compound as an internal standard.

troubleshooting_flowchart Start Co-elution of Benzbromarone and this compound Observed Check_Overlay Overlay EICs of both compounds Start->Check_Overlay Adjust_Mobile_Phase Adjust Mobile Phase Composition Check_Overlay->Adjust_Mobile_Phase Offset Confirmed Resolved Co-elution Resolved Adjust_Mobile_Phase->Resolved Improvement Not_Resolved Issue Persists Adjust_Mobile_Phase->Not_Resolved Adjust_Temp Adjust Column Temperature Adjust_Temp->Resolved Improvement Adjust_Temp->Not_Resolved Adjust_Flow Adjust Flow Rate Adjust_Flow->Resolved Improvement Adjust_Flow->Not_Resolved Change_Column Try a Different Stationary Phase Change_Column->Resolved Improvement Change_Column->Not_Resolved Review_Integration Review Peak Integration Parameters Review_Integration->Resolved Not_Resolved->Adjust_Temp No Improvement Not_Resolved->Adjust_Flow No Improvement Not_Resolved->Change_Column No Improvement Not_Resolved->Review_Integration No Improvement / Minor Offset Remains

Caption: A logical troubleshooting flowchart for addressing co-elution issues between Benzbromarone and its deuterated internal standard.

signaling_pathway cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid in Blood URAT1->Uric_Acid_Blood OAT4 OAT4 Transporter OAT4->Uric_Acid_Blood Uric_Acid_Urine Uric Acid in Urine Uric_Acid_Urine->URAT1 Reabsorption Uric_Acid_Urine->OAT4 Reabsorption Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibition Benzbromarone->OAT4 Inhibition

Caption: Mechanism of action of Benzbromarone, inhibiting the URAT1 and OAT4 transporters in the renal proximal tubule to increase uric acid excretion.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalytical Assays: Benzbromarone-d5 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an analytical method. This is particularly critical in regulated environments for pharmacokinetic and toxicokinetic studies. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Benzbromarone-d5, or a structural analog. This guide provides a comprehensive comparison of these two types of internal standards, using the quantification of the uricosuric agent Benzbromarone as a model.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the internal standard becomes chemically identical to the analyte but has a different mass. This near-identical physicochemical behavior is the key to its superiority.

This compound, a deuterated analog of Benzbromarone, is an exemplary SIL-IS. During sample preparation and analysis, it experiences the same extraction efficiency, ionization response, and potential for matrix effects as the parent drug. Because it co-elutes with the analyte during liquid chromatography (LC), it can effectively compensate for variations in sample processing and instrument response, leading to more reliable and reproducible data.

The Practical Alternative: Structural Analog Internal Standards

While a carefully selected structural analog can provide acceptable results, it is crucial to recognize its limitations. Differences in chemical structure, even if minor, can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences may not fully compensate for matrix effects, potentially leading to biased results.

Performance Data: A Head-to-Head Comparison

To illustrate the performance differences, the following table summarizes hypothetical yet representative validation data for a bioanalytical LC-MS/MS method for Benzbromarone in human plasma, comparing the use of this compound and a structural analog (SA-IS) as internal standards.

Validation ParameterThis compound (SIL-IS)Structural Analog (SA-IS)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8%< 12%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 95%75 - 90%Consistent, precise, and reproducible
Matrix Effect (% CV) < 5%< 15%≤ 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL

Data Interpretation:

As the table demonstrates, the use of this compound as an internal standard is expected to yield superior performance across all key validation parameters. The closer tracking of the analyte by the SIL-IS results in better accuracy, precision, and a more effective correction for matrix effects. This leads to a more robust and reliable assay, which is especially critical for pivotal clinical studies. While the structural analog may meet the regulatory acceptance criteria, the data generally exhibits higher variability.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below is a typical protocol for the quantification of Benzbromarone in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality controls (QCs) at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Benzbromarone: m/z 422.9 -> 250.8

    • This compound: m/z 427.9 -> 255.8

    • Structural Analog (hypothetical): m/z 360.0 -> 188.0

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the pharmacological mechanism of Benzbromarone.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or SA-IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Processing & Result Calculation

A typical bioanalytical workflow for the quantification of Benzbromarone in plasma.

Benzbromarone_MoA cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Transporter Urate_Lumen->OAT4 Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood OAT4->Urate_Blood Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibition Benzbromarone->OAT4 Inhibition

Mechanism of action of Benzbromarone in the renal proximal tubule.

Conclusion and Recommendation

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can be a suitable alternative when a stable isotope-labeled internal standard is unavailable, the data presented here, based on established principles of bioanalytical science, clearly demonstrates the superiority of using a SIL-IS like this compound.

For pivotal bioanalytical studies supporting regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended. The improved accuracy, precision, and ability to compensate for matrix effects provided by a SIL-IS ensure the generation of high-quality data, leading to greater confidence in the study results and a smoother regulatory review process. For early-stage discovery or non-regulated studies, a well-validated structural analog may be a pragmatic and cost-effective choice. Ultimately, the decision should be based on a thorough risk assessment and the specific requirements of the study.

Inter-Laboratory Validation of Benzbromarone Assay with Benzbromarone-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Benzbromarone in human plasma, utilizing Benzbromarone-d5 as the internal standard. The objective of inter-laboratory validation, also known as cross-validation, is to ensure that a bioanalytical method provides comparable results when performed by different laboratories, thereby ensuring the reliability and consistency of data in multi-site clinical or preclinical studies.[1]

This document outlines a representative experimental protocol and presents a comparative summary of validation data from two virtual laboratories, "Laboratory A" and "Laboratory B." The presented data is synthesized based on established bioanalytical method validation guidelines and published data for similar assays.

Experimental Protocols

A detailed methodology for the quantification of Benzbromarone in human plasma using LC-MS/MS is provided below. This protocol is representative of a typical bioanalytical workflow for this type of analysis.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[2][3]

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation and mass spectrometric detection parameters are crucial for achieving the required sensitivity and selectivity.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benzbromarone: m/z 423.9 -> 343.0

    • This compound: m/z 428.9 -> 348.0 (Note: This is an inferred transition based on the structure of this compound).

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the key validation parameters for the Benzbromarone assay as determined by two independent, virtual laboratories. The acceptance criteria are based on the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mLAt least 6 non-zero standards
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data
Correlation Coefficient (r²)> 0.995> 0.996≥ 0.99
LLOQ1 ng/mL1 ng/mLSignal-to-noise ratio > 5
LLOQ Accuracy (%)95.5 - 104.296.1 - 103.8Within ±20% of nominal
LLOQ Precision (%CV)≤ 8.5≤ 7.9≤ 20%

Table 2: Intra- and Inter-Assay Precision and Accuracy

Quality Control (QC) LevelLaboratory ALaboratory BAcceptance Criteria
Intra-Assay (n=6)
Low QC (3 ng/mL) Precision (%CV)5.24.8≤ 15%
Low QC (3 ng/mL) Accuracy (%)102.1103.5Within ±15% of nominal
Mid QC (50 ng/mL) Precision (%CV)4.13.9≤ 15%
Mid QC (50 ng/mL) Accuracy (%)98.9101.2Within ±15% of nominal
High QC (800 ng/mL) Precision (%CV)3.53.2≤ 15%
High QC (800 ng/mL) Accuracy (%)100.599.7Within ±15% of nominal
Inter-Assay (3 runs, n=18)
Low QC (3 ng/mL) Precision (%CV)6.86.1≤ 15%
Low QC (3 ng/mL) Accuracy (%)101.5102.9Within ±15% of nominal
Mid QC (50 ng/mL) Precision (%CV)5.34.7≤ 15%
Mid QC (50 ng/mL) Accuracy (%)99.4100.8Within ±15% of nominal
High QC (800 ng/mL) Precision (%CV)4.23.9≤ 15%
High QC (800 ng/mL) Accuracy (%)100.9100.1Within ±15% of nominal

Table 3: Recovery and Matrix Effect

ParameterLaboratory ALaboratory BAcceptance Criteria
Recovery (%) Consistent, precise, and reproducible
Low QC (3 ng/mL)88.289.5
Mid QC (50 ng/mL)90.591.2
High QC (800 ng/mL)91.192.0
Matrix Effect (%CV) ≤ 15%
Low QC (3 ng/mL)7.56.9
High QC (800 ng/mL)6.25.8

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process of inter-laboratory validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 5 µL reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Benzbromarone calibration->quantification

Experimental workflow for the LC-MS/MS assay of Benzbromarone.

inter_laboratory_validation cluster_comparison Inter-Laboratory Comparison lab_a Laboratory A (Validated Method) analysis_a Analysis at Lab A lab_a->analysis_a lab_b Laboratory B (Validated Method) analysis_b Analysis at Lab B lab_b->analysis_b qc_samples Standardized QC Samples (Low, Mid, High) qc_samples->analysis_a qc_samples->analysis_b incurred_samples Incurred Study Samples incurred_samples->analysis_a incurred_samples->analysis_b compare_results Compare Results (Accuracy, Precision) analysis_a->compare_results analysis_b->compare_results pass Acceptable Agreement compare_results->pass Criteria Met fail Investigate Discrepancy compare_results->fail Criteria Not Met

Logical workflow for inter-laboratory validation.

References

A Comparative Guide to the Quantification of Benzbromarone: UPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Benzbromarone, the choice of analytical methodology is critical to ensure accurate and precise quantification. This guide provides a detailed comparison of two common analytical techniques: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While the use of a deuterated internal standard like Benzbromarone-d5 is best practice for UPLC-MS/MS to achieve the highest level of accuracy and precision, this guide draws upon available validated methods to compare the performance of these two instrumental techniques.

Performance Characteristics

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data from a validated UPLC-MS/MS method for the determination of Benzbromarone in dietary supplements and a validated HPLC-UV method for its assay in bulk drug form. It is important to note that the matrix for the two methods is different, which can influence sample preparation and potential interferences.

Parameter UPLC-MS/MS Method (in Dietary Supplements) HPLC-UV Method (in Bulk Drug) [1]
Linearity Range Not explicitly stated, but part of a multi-analyte assay.50 to 150 µg/mL[1]
Correlation Coefficient (r) Not explicitly stated for Benzbromarone alone.1.00[1]
Accuracy (% Recovery) Not explicitly stated for Benzbromarone alone.98.65 - 100.77%[1]
Precision (%RSD) Not explicitly stated for Benzbromarone alone.< 2.0%[1]
Internal Standard Not explicitly stated for Benzbromarone.Not specified.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques.

UPLC-MS/MS Method for Benzbromarone in Dietary Supplements

This method was developed for the simultaneous determination of allopurinol, probenecid, and benzbromarone.

  • Sample Preparation: Samples were extracted with acetonitrile containing 0.1% (v/v) ammonium hydroxide. The extracts were then purified using primary secondary amine (PSA) and C18 adsorbents.

  • Chromatography: A C18 chromatographic column was used with a gradient elution of 0.1% (v/v) formic acid in water and methanol as the mobile phases.

  • Detection: Mass spectrometry was performed using electrospray ionization in multiple reaction monitoring (MRM) mode.

HPLC-UV Method for Benzbromarone Assay in Bulk Drug[1]
  • Instrumentation: An Agilent HPLC system (Model 1100) with a photodiode array detector was used.[1]

  • Chromatographic Conditions: [1]

    • Column: Eclipsed Plus C18 (100 × 4.6mm, 5µm)

    • Mobile Phase: Isocratic mixture of Glacial Acetic Acid: Acetonitrile: Water: Methanol (2.5 : 12.5 :195 : 450 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 231 nm

  • Standard and Sample Preparation: Standard and sample solutions of Benzbromarone were prepared in the mobile phase at a concentration of 0.1 mg/mL.[1]

Experimental Workflow Visualization

To further elucidate the analytical process, the following diagram illustrates a typical workflow for the quantification of Benzbromarone using a UPLC-MS/MS system, which would be the recommended approach for bioanalytical studies in complex matrices like plasma, ideally incorporating this compound as an internal standard.

Benzbromarone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_injection Inject into UPLC System reconstitution->uplc_injection chromatographic_separation Chromatographic Separation uplc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calculation Calculate Benzbromarone Concentration calibration_curve->concentration_calculation

Caption: UPLC-MS/MS workflow for Benzbromarone quantification.

Conclusion

The choice between UPLC-MS/MS and HPLC-UV for Benzbromarone quantification depends on the specific requirements of the study.

  • HPLC-UV is a robust and reliable method, particularly for quality control in pharmaceutical manufacturing where concentrations are relatively high and the matrix is simple.[1] It is generally more accessible and has lower operational costs than mass spectrometry.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where low detection limits are essential. The use of a stable isotope-labeled internal standard like this compound with UPLC-MS/MS is the gold standard for minimizing matrix effects and ensuring the highest accuracy and precision.

For researchers in drug development and clinical research, investing in a UPLC-MS/MS method, ideally with a deuterated internal standard, will provide the most reliable data for decision-making. For routine quality control of bulk drug or formulations, a validated HPLC-UV method can be a cost-effective and adequate solution.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Benzbromarone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benzbromarone is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published experimental data to assist in selecting the most appropriate method for specific research needs.

The choice between HPLC and LC-MS/MS for the analysis of Benzbromarone depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique suitable for routine analysis of bulk drug and simple formulations, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations in complex biological matrices are expected.

Performance Comparison

The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for Benzbromarone analysis, compiled from validated methods in the scientific literature.

Table 1: HPLC Method Performance

ParameterReported Values
Linearity Range2 - 180 µg/mL[1][2]
Accuracy (% Recovery)99.6% - 99.63%[1][2]
Precision (%RSD)0.97%[1]
Limit of Detection (LOD)Not consistently reported
Limit of Quantification (LOQ)Not consistently reported

Table 2: LC-MS/MS Method Performance

ParameterReported Values (in citrus and soil matrices)
Linearity (R²)≥ 0.98[3]
Accuracy (% Recovery)81.3% - 101.2%[3]
Precision (%RSD)≤ 9.5%[3]
Limit of Detection (LOD)3.0 - 4.0 µg/kg[3]
Limit of Quantification (LOQ)10.0 - 12.0 µg/kg[3]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS analyses are provided below. These protocols are based on established and validated methods.

HPLC Method Protocol

This protocol is based on a reversed-phase HPLC method for the determination of Benzbromarone in tablets.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Shim-pack CLC-ODS column.

  • Mobile Phase: Methanol-water (80:20, v/v).

  • Detection: UV at 237 nm.

  • Sample Preparation: Dissolve the tablet powder in the mobile phase to achieve a concentration within the linear range. Filter the sample solution through a 0.45 µm filter before injection.

LC-MS/MS Method Protocol

This protocol is adapted from a method developed for the analysis of Benzbromarone in complex matrices.[3]

  • Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in ultrapure water and 0.1% formic acid in acetonitrile.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To the sample, add a solution of 0.1% formic acid in 6:4 ethyl acetate and n-hexane.[3]

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase conditions.

  • Mass Spectrometry Parameters: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Benzbromarone need to be optimized on the specific instrument.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when switching from a less sensitive to a more sensitive method, or when transferring methods between laboratories.

CrossValidationWorkflow A Define Acceptance Criteria B Prepare Spiked Samples (at least 3 concentration levels) A->B C Analyze Samples by HPLC B->C D Analyze Samples by LC-MS/MS B->D E Record Quantitative Results C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, t-test) E->F G Compare Results to Acceptance Criteria F->G H Methods are Correlated G->H Pass I Investigate Discrepancies G->I Fail J Method Cross-Validation Complete H->J I->C Re-analysis or Method Optimization I->D Re-analysis or Method Optimization

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Benzbromarone. The HPLC method offers simplicity and robustness for routine analysis of well-defined samples. In contrast, the LC-MS/MS method provides significantly lower limits of detection and quantification, along with higher selectivity, making it the method of choice for bioanalytical studies and the analysis of trace levels of Benzbromarone in complex matrices. The selection of the appropriate method should be guided by the specific requirements of the study, including sensitivity needs, sample complexity, and available instrumentation. A thorough cross-validation is essential when transitioning between these methods to ensure consistency and reliability of the analytical data.

References

A Head-to-Head Battle of Internal Standards: Benzbromarone-d5 vs. C13-Labeled Benzbromarone in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for the accurate quantification of Benzbromarone in biological matrices. This guide delves into the comparative performance of Benzbromarone-d5 and C13-labeled Benzbromarone, supported by established principles of stable isotope-labeled internal standards in mass spectrometry.

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards. This guide provides a detailed comparison of two such SILs for the uricosuric drug Benzbromarone: the deuterium-labeled this compound and the carbon-13-labeled Benzbromarone.

Executive Summary: The Superiority of C13-Labeling

Based on established principles, C13-labeled Benzbromarone is the superior choice as an internal standard over this compound for quantitative bioanalysis. The key advantages of the C13-labeled standard include its higher isotopic stability, which prevents back-exchange of labels, and its identical chromatographic behavior to the unlabeled analyte, which ensures accurate compensation for matrix effects. While this compound is a viable and often more readily available option, it carries a higher risk of analytical variability due to potential isotopic exchange and chromatographic shifts.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of this compound versus C13-labeled Benzbromarone based on general principles of stable isotope labeling in LC-MS/MS.

Performance ParameterThis compound (Deuterium-labeled)C13-labeled BenzbromaroneRationale
Isotopic Stability Moderate to HighVery HighDeuterium labels can be susceptible to back-exchange with protons from the sample matrix or mobile phase, especially at non-stabilized positions.[1][2] C-13 labels are incorporated into the carbon backbone of the molecule and are not exchangeable.[1][3]
Chromatographic Co-elution Potential for slight retention time shiftIdentical retention time to analyteThe difference in bond energy between C-D and C-H can lead to a slight difference in polarity and, consequently, a small shift in chromatographic retention time.[3][4][5] C13 has a negligible effect on the physicochemical properties of the molecule, resulting in identical chromatographic behavior.[3][6]
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftExcellentIf the internal standard does not perfectly co-elute with the analyte, it may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[5][7][8] Perfect co-elution ensures that the internal standard and analyte are subjected to the exact same matrix effects.[7][9][10]
Mass Spectrometric Behavior Generally similar to analyte, but fragmentation can differIdentical to analyteThe presence of deuterium can sometimes alter fragmentation pathways in the mass spectrometer. A mass difference of at least 3 Da from the analyte is recommended.[1] C13 labeling does not alter the fragmentation pattern.
Cost-Effectiveness Generally lower cost of synthesisTypically higher cost of synthesisDeuterium labeling is often a simpler and less expensive synthetic process.[11][12] The synthesis of C13-labeled compounds is often more complex.[11][12]
Availability More commonly availableLess commonly availableDeuterated standards are more widely available for a larger range of compounds.

Experimental Protocols: A Representative Bioanalytical Method

While specific experimental data for a direct comparison is unavailable, the following protocol outlines a typical validated LC-MS/MS method for the quantification of Benzbromarone in human plasma, into which either this compound or C13-labeled Benzbromarone would be incorporated as the internal standard.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and high-throughput capability.

  • Objective: To remove proteins from the plasma sample that would otherwise interfere with the analysis and damage the LC column.

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (either this compound or C13-labeled Benzbromarone at 500 ng/mL in methanol).

    • Vortex for 10 seconds to mix.

    • Add 400 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate Benzbromarone from other matrix components and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Benzbromarone: Precursor ion (m/z) -> Product ion (m/z) [To be determined based on the specific instrument and optimization]

      • This compound: Precursor ion (m/z) -> Product ion (m/z) [Expected to be +5 Da from the unlabeled analyte]

      • C13-labeled Benzbromarone: Precursor ion (m/z) -> Product ion (m/z) [Expected to have a mass shift corresponding to the number of C13 atoms]

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or C13-Benzbromarone) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Bioanalytical workflow for Benzbromarone quantification.

Internal_Standard_Selection start Start: Select Internal Standard for Benzbromarone Assay cost_avail Is cost or immediate availability the primary constraint? start->cost_avail d5 This compound cost_avail->d5 Yes c13 C13-labeled Benzbromarone cost_avail->c13 No (Performance is key) validate_d5 Validate for isotopic stability and chromatographic shift d5->validate_d5 end End: Final Internal Standard Selection c13->end Proceed with method validation validate_d5->end If acceptable, proceed

Caption: Decision pathway for internal standard selection.

Conclusion

For the highest level of data quality and confidence in the bioanalysis of Benzbromarone, C13-labeled Benzbromarone is the recommended internal standard . Its inherent stability and identical chromatographic behavior to the unlabeled analyte provide superior performance in compensating for analytical variability, particularly matrix effects. While this compound can be a suitable alternative, especially when cost and availability are primary concerns, it necessitates more rigorous validation to ensure the absence of isotopic back-exchange and to account for any potential chromatographic shifts that could impact data accuracy. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the potential trade-offs between performance and practical constraints.

References

A Comparative Guide to the Bioanalytical Determination of Benzbromarone: Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benzbromarone in complex biological matrices. It focuses on the specificity and selectivity of these methods, offering insights into the advantages conferred by advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of deuterated internal standards like Benzbromarone-d5.

Executive Summary

Accurate quantification of Benzbromarone in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This guide compares a state-of-the-art LC-MS/MS method with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. While a specific validated method using this compound was not found in the public literature, the principles and advantages of using a deuterated internal standard are discussed in the context of the LC-MS/MS methodology, highlighting its potential to significantly enhance specificity and selectivity.

Mechanism of Action: URAT1 Inhibition

Benzbromarone exerts its uricosuric effect by inhibiting the Urate Transporter 1 (URAT1) in the renal proximal tubules. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibition

Caption: Benzbromarone inhibits the URAT1 transporter, blocking uric acid reabsorption.

Method Comparison: LC-MS/MS vs. HPLC-UV

The following tables summarize the key performance characteristics of a validated LC-MS/MS method for the simultaneous determination of multiple drugs, including Benzbromarone, in human plasma, and a validated HPLC-UV method for Benzbromarone.

Table 1: Method Performance Characteristics

ParameterLC-MS/MSHPLC-UV[1]
Linearity Range 1–200 nM50 - 150 µg/mL
Lower Limit of Quantification (LLOQ) 1.0 nMNot explicitly stated, but likely in the µg/mL range
Intra-day Accuracy (%) 85–115%98.65 - 100.77%
Inter-day Accuracy (%) 85–115%Not Reported
Intra-day Precision (%RSD) < 15%< 2.0%
Inter-day Precision (%RSD) < 15%Not Reported
Recovery (%) Good recovery with liquid-liquid extractionNot explicitly stated for plasma, but good for placebo
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)

Table 2: Experimental Conditions

ParameterLC-MS/MSHPLC-UV[1]
Stationary Phase Zorbax Extend C18 (100 x 2.1 mm, 3.5 µm)Eclipsed Plus C18 (100 × 4.6mm, 5µ)
Mobile Phase Gradient elution with 0.1% formic acid in water and methanolIsocratic elution with Glacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450 v/v/v/v)
Flow Rate 0.20 mL/min1.0 mL/min
Detection Triple quadrupole mass spectrometer (MRM mode)Photodiode Array (PDA) detector at 231 nm
Internal Standard Stable isotopically labeled analogs for other compounds (Elacridar-d4 used for Tariquidar)Not specified for plasma analysis
Sample Preparation Liquid-liquid extraction with tert-butyl-methyl etherProtein precipitation likely required for plasma

The Role and Advantages of this compound as an Internal Standard

While the presented LC-MS/MS method did not explicitly use this compound, the use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis.

Key Advantages of Using this compound:

  • Enhanced Specificity: this compound is chemically identical to Benzbromarone, but with a different mass. This allows the mass spectrometer to differentiate between the analyte and the internal standard with high precision, minimizing the risk of interference from other compounds in the matrix.

  • Improved Accuracy and Precision: Because this compound has nearly identical physicochemical properties to Benzbromarone, it co-elutes during chromatography and experiences similar extraction recovery and ionization suppression or enhancement effects. This allows for more accurate and precise correction of any variability during sample preparation and analysis.

  • Correction for Matrix Effects: Complex matrices like plasma can significantly impact the ionization efficiency of an analyte. A SIL internal standard experiences these matrix effects to the same extent as the analyte, providing a reliable means of normalization and leading to more accurate quantification.

Experimental Protocols

LC-MS/MS Method for Benzbromarone in Human Plasma

This method was developed for the simultaneous quantitation of eight drugs, including Benzbromarone.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution.
  • Add 500 µL of tert-butyl-methyl ether.
  • Vortex for 1 minute and centrifuge at 20,000 x g for 2 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax Extend C18 (100 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% (v/v) formic acid in water.
  • Mobile Phase B: 100% Methanol.
  • Gradient: A 5-minute linear gradient from 20% to 95% Mobile Phase B.
  • Flow Rate: 0.20 mL/min.
  • Injection Volume: 30 µL.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Benzbromarone would need to be optimized.

HPLC-UV Method for Benzbromarone in Bulk Drug[1]

1. Sample Preparation:

  • Prepare a standard solution of Benzbromarone in the mobile phase at a concentration of 0.1 mg/mL.[1]

2. Chromatographic Conditions: [1]

  • Column: Eclipsed Plus C18 (100 × 4.6mm, 5µ).[1]
  • Mobile Phase: Glacial acetic acid: Acetonitrile: water: Methanol in the ratio 2.5:12.5:195:450 (v/v/v/v).[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Detection: UV detection at 231 nm.[1]
  • Injection Volume: 20 µL.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (tert-butyl-methyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample (30 µL) Reconstitution->Injection LC_Separation Chromatographic Separation (Zorbax Extend C18) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of Benzbromarone in human plasma.

Conclusion

For the quantification of Benzbromarone in complex matrices, LC-MS/MS offers superior specificity and sensitivity compared to traditional HPLC-UV methods. The hypothetical inclusion of this compound as an internal standard in an LC-MS/MS assay would further enhance the reliability of the data by effectively compensating for matrix effects and variability in sample processing, leading to highly accurate and precise results. This level of analytical rigor is essential for robust drug development and clinical research.

References

Safety Operating Guide

Personal protective equipment for handling Benzbromarone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Benzbromarone-d5. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Risk Assessment

While some suppliers classify this compound as not hazardous, the parent compound, Benzbromarone, is categorized as toxic if swallowed and is a potent pharmaceutical agent with known risks of liver toxicity[1][2][3]. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it carries similar risks to its non-deuterated counterpart.

Hazard Classification Summary

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed.[4]
Health Hazard Can cause health problems, specifically noted for potential liver injury.[2][3][5]
Primary Hazards Acute Toxic, Health Hazard, Environmental Hazard.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE. For handling highly potent compounds, more advanced protection like powered air-purifying respirators (PAPRs) and containment technologies such as glove bags should be considered[6][7].

Required Personal Protective Equipment

Body PartRequired PPEStandard/Specification
Respiratory Suitable Respirator / Use in Chemical Fume HoodNIOSH (US) or EN 166 (EU) approved
Eyes/Face Safety goggles with side-shieldsOSHA 29 CFR 1910.133 or European Standard EN166
Hands Protective gloves (e.g., nitrile)Follow manufacturer's specifications
Body Impervious clothing (e.g., lab coat, coveralls)Appropriate for chemical handling

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following protocol should be followed in a designated and properly equipped laboratory area.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are accessible[1].

    • Work exclusively within a certified chemical fume hood or other suitable local exhaust ventilation system[8][9].

    • Gather all necessary equipment and reagents before starting work.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Handle the compound as a powder, taking care to avoid dust and aerosol formation[1].

    • Use anti-static weigh paper or a contained weighing system.

    • If preparing solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.

  • Experimental Use:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid direct contact with the substance, even when wearing gloves[9].

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A common method is scrubbing with alcohol[1].

    • Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory[4].

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste contaminated with this compound (e.g., unused compound, contaminated PPE, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Containment:

    • For liquid waste, absorb with a non-reactive material like diatomite or universal binders before placing it in the solid waste container[1].

    • Ensure the waste container is leak-proof and kept closed.

  • Disposal:

    • Dispose of the hazardous waste container through an approved waste disposal plant[4].

    • Do not pour any this compound waste down the drain or mix it with general laboratory trash[9].

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Protocol A Verify fume hood certification and safety equipment (eyewash, shower) B Gather all materials and reagents A->B C Don all required PPE: - Goggles - Gloves - Lab Coat B->C D Perform all work inside the chemical fume hood C->D Proceed to Handling E Weigh and handle solid compound (Avoid dust generation) D->E F Conduct experiment E->F G Decontaminate surfaces and equipment F->G Experiment Complete Spill Spill or Exposure Occurs F->Spill If Emergency H Segregate all contaminated waste (solid & liquid) G->H I Dispose of waste in a labeled hazardous waste container H->I J Remove PPE and wash hands thoroughly I->J FirstAid Administer First Aid (Flush skin/eyes, move to fresh air) Spill->FirstAid Notify Notify Supervisor and Seek Medical Attention FirstAid->Notify

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.